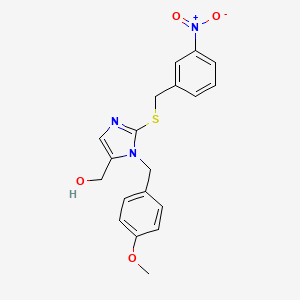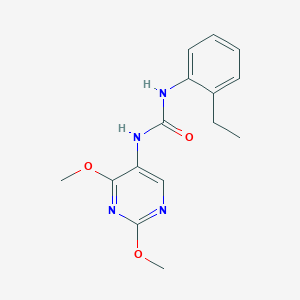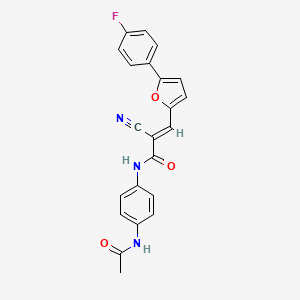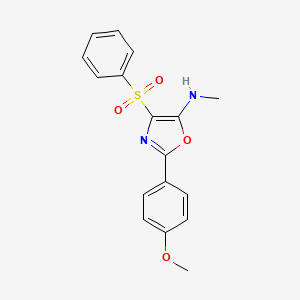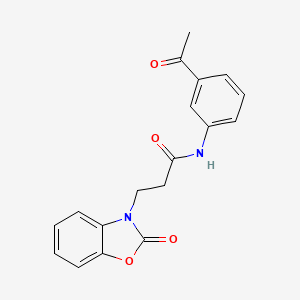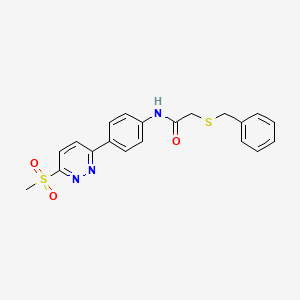
2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” has a molecular formula of C18H26N2O2. It has an average mass of 302.411 Da and a monoisotopic mass of 302.199432 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tetrahydrobenzo[b]pyrans, which are structurally similar to the compound , can be synthesized from the reaction of substituted aromatic aldehydes, dimedone, and malonitrile, in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to have properties similar to other compounds with the same core structure .Scientific Research Applications
Electrocatalytic Applications
2-Amino-5-oxo-4,5-dihydropyrano[3,2- c ]chromene-3-carbonitrile derivatives, closely related to the specified compound, have been synthesized through electrocatalytic multicomponent assembly. This process, involving aryl aldehydes, 4-hydroxycoumarin, and malononitrile, is notable for its efficiency and mild conditions, highlighting its potential in electrocatalytic applications (Vafajoo et al., 2014).
Antimicrobial Activity
Derivatives of 2-amino-4-aryl-7,7-dimethyyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles have demonstrated noteworthy antimicrobial properties. These derivatives, synthesized through oxidative difunctionalization, exhibited significant antibacterial and antifungal activities, which could be pivotal in developing new antimicrobial agents (Nagamani et al., 2019).
Structural and Crystallographic Studies
X-ray diffraction techniques have been employed to study the crystal structures of compounds closely related to 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. These studies provide valuable insights into the molecular conformation and stability, essential for understanding the compound's properties and potential applications (Sharma et al., 2015).
Green Synthesis Approaches
Environmentally friendly synthesis methods for derivatives of 2-amino-4-(R)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile have been explored. Utilizing green catalysts and ultrasound irradiations, these methods highlight the potential for sustainable production of these compounds (Chavan et al., 2021).
Future Directions
properties
IUPAC Name |
2-amino-4-hexyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-5-6-7-8-12-13(11-19)17(20)22-15-10-18(2,3)9-14(21)16(12)15/h12H,4-10,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXHADDNDXRCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)

![4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2676777.png)

